1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- is a heterocyclic compound that contains both triazole and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole or isoxazole rings, leading to different structural analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. The triazole and isoxazole rings can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: Another triazole derivative with similar structural features but different biological activities.
Isoxazole: A compound with a similar isoxazole ring but lacking the triazole moiety.
Fluconazole: A triazole-containing antifungal drug with a different substitution pattern.
Uniqueness
1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- is unique due to its combination of triazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H8N4O |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3-methyl-5-(5-methyl-2H-triazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12-10-4)7-5(2)8-11-9-7/h3H,1-2H3,(H,8,9,11) |
InChI-Schlüssel |
HDJQZLZRTJMKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=NNN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.